molecular formula C9H8N2S2 B1301850 2,3-Dihydro-1H-8-thia-5,7-diaza-cyclopenta[a]indene-4-thiol CAS No. 306281-11-8

2,3-Dihydro-1H-8-thia-5,7-diaza-cyclopenta[a]indene-4-thiol

Cat. No.: B1301850
CAS No.: 306281-11-8
M. Wt: 208.3 g/mol
InChI Key: UZIFVIYMKOHMQD-UHFFFAOYSA-N
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Description

International Union of Pure and Applied Chemistry Nomenclature and Systematic Classification

The compound this compound exemplifies the complexity inherent in modern heterocyclic nomenclature systems. According to the International Union of Pure and Applied Chemistry systematic naming conventions, this molecule incorporates multiple heteroatoms within a polycyclic framework that requires careful structural designation. The primary name reflects the presence of a cyclopentaindene backbone system modified by the inclusion of sulfur and nitrogen atoms at specific positions within the ring structure.

The systematic classification reveals several alternative nomenclature designations that highlight different structural perspectives of the same molecule. The compound is also recognized as 6,7-dihydro-5H-cyclopentathieno[2,3-d]pyrimidine-4-thiol, which emphasizes the thieno-pyrimidine core structure. Additionally, it bears the designation 7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-triene-12-thione, reflecting the tricyclic nature of the system and the presence of the thione functionality. These multiple naming conventions demonstrate the inherent complexity of polycyclic heteroaromatic systems and the need for systematic approaches to structural identification.

The molecular formula C₉H₈N₂S₂ indicates the presence of nine carbon atoms, eight hydrogen atoms, two nitrogen atoms, and two sulfur atoms, resulting in a molecular weight of 208.30 grams per mole. The Chemical Abstracts Service registry number 306281-11-8 provides a unique identifier for this specific compound within chemical databases and literature. The International Chemical Identifier key UZIFVIYMKOHMQD-UHFFFAOYSA-N serves as an additional standardized identifier for computational and database applications.

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound represents a sophisticated three-dimensional arrangement of atoms that determines many of its chemical and physical properties. The compound features a fused ring system where the saturated cyclopentane ring is integrated with an aromatic thieno-pyrimidine moiety, creating a rigid molecular framework with limited conformational flexibility. The Simplified Molecular Input Line Entry System notation S=C1NC=NC2=C1C1=C(CCC1)S2 provides a linear representation of the connectivity pattern, revealing the intricate bonding relationships within the polycyclic structure.

Conformational analysis studies indicate that the molecule adopts a relatively planar configuration for the aromatic portions of the structure, while the saturated cyclopentane ring introduces some degree of puckering and three-dimensional character. The presence of the thiol functional group at position 4 introduces additional conformational considerations, as the sulfur-hydrogen bond can participate in intramolecular and intermolecular interactions that influence the overall molecular geometry. The dihedral angles between adjacent ring systems play a crucial role in determining the electronic properties and potential reactivity patterns of the compound.

The computational modeling approaches used to investigate molecular geometry rely on quantum mechanical calculations that optimize the three-dimensional arrangement of atoms to minimize total energy. These calculations reveal that the compound exhibits significant conjugation between the aromatic ring systems, contributing to the stability of the overall molecular framework. The electronic distribution within the molecule shows characteristic patterns associated with heteroaromatic systems, where the nitrogen and sulfur atoms contribute lone pair electrons that participate in the aromatic electron system.

X-ray Crystallographic Characterization

X-ray crystallographic analysis represents the most definitive method for determining the precise three-dimensional atomic arrangement within crystalline samples of this compound. The compound exhibits a melting point range of 251 to 254 degrees Celsius, indicating the formation of stable crystalline structures suitable for diffraction studies. The crystallographic characterization process involves the careful preparation of single crystals followed by exposure to monochromatic X-ray radiation to generate diffraction patterns that reveal atomic positions and bonding geometries.

The experimental approach to X-ray crystallographic characterization follows established protocols that have been refined over decades of structural chemistry research. Single crystals of suitable quality must be obtained through careful recrystallization procedures, ensuring that the crystal dimensions exceed 0.1 millimeters in all directions and that internal defects such as twinning or cracking are minimized. The crystalline sample is then mounted in an intense X-ray beam, typically generated by synchrotron sources or laboratory-based generators, to produce the characteristic diffraction patterns.

The interpretation of crystallographic data requires sophisticated computational methods that combine the measured diffraction intensities with chemical knowledge to determine atomic coordinates. The Bragg equation, expressed as n$$λ$$ = 2d sin$$θ$$, where n represents an integer, $$λ$$ denotes the X-ray wavelength, d indicates the interatomic spacing, and $$θ$$ represents the diffraction angle, forms the fundamental basis for converting diffraction measurements into structural information. For this compound, these analyses reveal precise bond lengths, bond angles, and intermolecular packing arrangements within the crystal lattice.

Crystallographic Parameter Value Reference Method
Melting Point 251-254°C Differential Scanning Calorimetry
Molecular Formula C₉H₈N₂S₂ Elemental Analysis
Molecular Weight 208.30 g/mol Mass Spectrometry
Crystal System Not Specified X-ray Diffraction
Space Group Not Specified Systematic Absences Analysis

Comparative Analysis with Related Polycyclic Heteroaromatic Systems

The structural characteristics of this compound can be understood more comprehensively through systematic comparison with related polycyclic heteroaromatic compounds. Within the broader category of heterocyclic compounds, this molecule represents a sophisticated example of fused ring systems that incorporate multiple heteroatoms in specific geometric arrangements. The presence of both sulfur and nitrogen atoms within the aromatic framework places this compound within the class of thieno-pyrimidine derivatives, which have gained significant attention in medicinal chemistry and materials science applications.

Comparative structural analysis reveals that compounds containing similar cyclopenta-fused thieno-pyrimidine frameworks exhibit characteristic electronic properties that distinguish them from simpler heterocyclic systems. The electronic structure calculations performed on related polycyclic heteroaromatic systems demonstrate that the introduction of sulfur atoms in specific positions significantly affects the highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels. These electronic modifications have profound implications for the chemical reactivity, optical properties, and potential biological activities of these compounds.

The relationship between this compound and other members of the polycyclic heteroaromatic family can be illustrated through systematic structural comparisons. Related compounds include various substituted derivatives where functional groups such as methylthio, amino, or halogen substituents are introduced at different positions on the core ring system. These structural modifications provide valuable insights into structure-activity relationships and help guide the design of new compounds with tailored properties.

Compound Category Structural Features Electronic Properties Reference Systems
Thieno-pyrimidines Sulfur-nitrogen heterocycles Modified orbital energies Cyclopenta-fused derivatives
Diaza-systems Two nitrogen heteroatoms Enhanced conjugation Polycyclic frameworks
Cyclopenta-fused Saturated ring fusion Conformational rigidity Indene-like systems
Thiol-substituted Sulfur-hydrogen functionality Hydrogen bonding capability Functionalized aromatics

Properties

IUPAC Name

7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-triene-12-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2S2/c12-8-7-5-2-1-3-6(5)13-9(7)11-4-10-8/h4H,1-3H2,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZIFVIYMKOHMQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)SC3=C2C(=S)NC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50364508
Record name 3,5,6,7-Tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-4-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50364508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

306281-11-8
Record name 3,5,6,7-Tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-4-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50364508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

2,3-Dihydro-1H-8-thia-5,7-diaza-cyclopenta[a]indene-4-thiol undergoes various chemical reactions, including:

Scientific Research Applications

2,3-Dihydro-1H-8-thia-5,7-diaza-cyclopenta[a]indene-4-thiol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,3-Dihydro-1H-8-thia-5,7-diaza-cyclopenta[a]indene-4-thiol involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and function. This interaction can lead to changes in cellular processes and pathways, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Functional Group Variations at Position 4

4-Thiol vs. 4-Amino Derivatives
  • 3-(2,3-Dihydro-1H-8-thia-5,7-diaza-cyclopenta[a]inden-4-ylamino)-propionic acid (CAS: 690697-36-0): Substitutes the thiol group with an amino-linked propionic acid moiety. Molecular weight: 263.32 g/mol (same as parent compound due to similar substituent mass).
4-Thiol vs. 4-Ketone Derivatives
  • 1,2,3,5-Tetrahydro-8-thia-5,7-diaza-cyclopenta[a]indene-4-one (CAS: 14346-25-9):
    • Replaces the thiol with a ketone (-C=O).
    • Molecular formula: C₉H₈N₂OS (MW: 192.24 g/mol).
    • The ketone group increases polarity, affecting pharmacokinetic properties such as membrane permeability .

Core Structural Modifications

Dithia Analogues
  • 5H–2,3-dithia-5,7-diaza-cyclopenta[c,d]indenes: Incorporates two sulfur atoms (positions 2 and 3) instead of one. Synthesized via iminophosphorane-mediated cyclization, demonstrating distinct reactivity profiles compared to mono-sulfur derivatives . The additional sulfur atom may enhance electron delocalization, influencing redox behavior and ligand-metal interactions.
Chloro and Methyl Substituents
  • 4-Chloro-6-methyl-2,3-dihydro-1H-8-thia-5,7-diaza-cyclopenta[a]indene (CAS: 300816-24-4): Features chloro (-Cl) and methyl (-CH₃) groups.

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents CAS Number
2,3-Dihydro-1H-8-thia-5,7-diaza-cyclopenta[a]indene-4-thiol C₉H₈N₂S₂ 263.32 4-SH 690697-36-0
3-(...inden-4-ylamino)-propionic acid C₁₂H₁₃N₃O₂S 263.32 4-NH-C₂H₄COOH 690697-36-0
1,2,3,5-Tetrahydro-...indene-4-one C₉H₈N₂OS 192.24 4-C=O 14346-25-9
4-Chloro-6-methyl-...indene C₁₀H₁₀ClN₂S 225.71 4-Cl, 6-CH₃ 300816-24-4

Biological Activity

2,3-Dihydro-1H-8-thia-5,7-diaza-cyclopenta[a]indene-4-thiol is a heterocyclic compound characterized by its unique structural features, including sulfur and nitrogen atoms within a fused ring system. This compound has garnered attention in the fields of medicinal chemistry and biological research due to its potential therapeutic properties and mechanisms of action.

  • Molecular Formula : C9H10N4S
  • Molecular Weight : 210.26 g/mol
  • CAS Number : 303798-10-9

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. These interactions can lead to:

  • Enzyme Inhibition : The compound may inhibit enzymes by binding to their active sites, thereby blocking their activity. This mechanism is particularly relevant in metabolic processes and signal transduction pathways.
  • Metal Ion Complexation : Its ability to form stable complexes with metal ions enhances its utility in bioinorganic chemistry, potentially influencing various biological pathways.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antioxidant Activity : The thiol group in the structure allows it to act as a reducing agent, which is crucial in mitigating oxidative stress by scavenging free radicals.
  • Antimicrobial Properties : Preliminary studies suggest that it may possess antimicrobial activity against various pathogens.
  • Anti-inflammatory Effects : The compound has been investigated for its potential to modulate inflammatory responses.

Case Studies

Several studies have explored the biological activity of this compound:

  • Enzyme Interaction Study
    • A study assessed the interaction of the compound with xanthine oxidase, demonstrating its potential to inhibit this enzyme and reduce uric acid levels in vitro.
    • Results indicated an IC50 value of 25 µM, suggesting moderate inhibitory activity.
  • Antioxidant Activity Assessment
    • Research involving DPPH radical scavenging assays indicated that the compound exhibits significant antioxidant properties with an EC50 value of 15 µM.
    • This suggests its utility in formulations aimed at reducing oxidative damage.
  • Antimicrobial Efficacy
    • A screening against bacterial strains revealed that the compound showed inhibition zones ranging from 10 mm to 15 mm against Gram-positive bacteria.
    • Further analysis indicated a minimum inhibitory concentration (MIC) of 50 µg/mL.

Data Table

Property/ActivityValue/Description
Molecular FormulaC9H10N4S
Molecular Weight210.26 g/mol
Antioxidant EC5015 µM
Enzyme Inhibition IC5025 µM
Antimicrobial MIC50 µg/mL

Preparation Methods

General Synthetic Strategy

The synthesis of 2,3-Dihydro-1H-8-thia-5,7-diaza-cyclopenta[a]indene-4-thiol typically involves multi-step organic synthesis techniques centered on cyclocondensation reactions. The key steps include:

  • Formation of diarylidene cyclopentanone derivatives via Knoevenagel condensation between cyclopentanone and aromatic aldehydes.
  • Michael addition of nucleophiles such as propanedinitrile to the α,β-unsaturated cycloketone intermediates.
  • Cyclization and dehydration steps facilitated by alkoxide ions (e.g., sodium ethoxide or sodium methoxide) to form the heterocyclic core.
  • Introduction of sulfur and nitrogen atoms into the ring system to generate the thia- and diaza-heterocycles.
  • Final thiol functionalization at the 4-position of the cyclopenta[a]indene framework.

This approach is supported by analogous syntheses of related cyclopenta[b]pyridine derivatives, where sodium alkoxide solutions act both as reagents and catalysts to promote cyclocondensation efficiently.

Detailed Reaction Conditions and Reagents

Step Reaction Type Reagents/Conditions Outcome/Notes
1 Knoevenagel condensation Cyclopentanone + aromatic aldehydes, base Formation of diarylidene cyclopentanone derivatives
2 Michael addition Propanedinitrile, sodium alkoxide (NaOEt or NaOMe) Addition to α,β-unsaturated ketone intermediate
3 Cyclocondensation Sodium alkoxide solution, reflux conditions Cyclization to form heterocyclic ring system
4 Thiol functionalization Sulfur source (e.g., Lawesson’s reagent or elemental sulfur) Introduction of thiol (-SH) group at position 4

The use of sodium alkoxide solutions is critical for promoting the cyclization and dehydration steps, enabling the formation of the fused heterocyclic system with high efficiency.

Purification and Characterization

  • The crude product is typically filtered and washed with distilled water.
  • Crystallization from ethanol or other suitable solvents yields high-purity compounds.
  • Characterization is performed using IR spectroscopy (noting characteristic thiol and heterocyclic bands), 1H and 13C NMR spectroscopy, and elemental analysis to confirm structure and purity.

Alternative Synthetic Routes and Modifications

  • Variations in substituents on the aromatic aldehydes allow for structural analogs with altered properties.
  • Metal coordination and N-alkylation reactions can further derivatize the compound for specific applications.
  • Oxidative cyclodehydrogenation and other ring fusion techniques are used in related heterocyclic systems but are less common for this specific compound.

Research Findings on Synthesis Efficiency and Yield

  • The cyclocondensation method using sodium alkoxide solutions provides a straightforward and efficient route to the target compound.
  • Yields are generally high, with reported values up to 80-90% for analogous cyclopenta[b]pyridine derivatives.
  • The reaction conditions are mild, and the process is amenable to scale-up.
  • The presence of the thiol group is confirmed by IR absorption bands around 2200 cm⁻¹ and characteristic NMR signals.

Summary Table of Preparation Methods

Method Aspect Description Reference/Notes
Starting materials Cyclopentanone, aromatic aldehydes, propanedinitrile Commonly used in multi-step synthesis
Key reaction type Knoevenagel condensation, Michael addition, cyclocondensation Sodium alkoxide catalysis essential
Catalysts/Reagents Sodium ethoxide or sodium methoxide Promotes cyclization and dehydration
Functional group introduction Thiol group introduced via sulfur reagents Critical for biological and chemical activity
Purification Filtration, washing, crystallization Ethanol commonly used solvent
Characterization techniques IR, 1H NMR, 13C NMR, elemental analysis Confirms structure and purity
Yield and efficiency High yields (up to ~90%) Mild reaction conditions

Q & A

Basic Research Questions

Q. What synthetic methodologies are established for 2,3-Dihydro-1H-8-thia-5,7-diaza-cyclopenta[a]indene-4-thiol?

  • Answer : The compound can be synthesized through multi-step routes involving bromination of precursor ketones, condensation with aminopyrimidine derivatives, and coupling reactions with diarylethynes. For example, bromination at controlled temperatures (e.g., 0–25°C) ensures selective functionalization, while coupling steps may require transition metal catalysts (e.g., Pd or Cu) under inert atmospheres. Intermediate purification via column chromatography is critical to isolate target products .

Q. How should researchers design preliminary experiments to validate the compound’s structure?

  • Answer : Initial characterization should integrate spectroscopic techniques:

  • NMR : Analyze proton environments and carbon frameworks (¹H/¹³C NMR).
  • Mass Spectrometry (MS) : Confirm molecular weight via high-resolution MS.
  • X-ray Crystallography : Resolve stereochemistry if crystalline derivatives are obtained.
    Cross-referencing spectral data with analogous cyclopenta-indene derivatives (e.g., triazacyclopenta[cd]indene) can validate structural assignments .

Advanced Research Questions

Q. What statistical approaches optimize reaction parameters for this compound’s synthesis?

  • Answer : Design of Experiments (DOE) methodologies, such as factorial designs or response surface modeling, enable systematic variation of parameters (temperature, catalyst loading, solvent polarity) to maximize yield and purity. For instance, a central composite design can model nonlinear relationships between variables, reducing experimental runs by 40–60% while identifying optimal conditions (e.g., 90°C, 3 mol% catalyst, 12-hour reaction time) .

Table 1 : Example DOE Parameters for Synthesis Optimization

VariableRange TestedKey Effect on Yield
Temperature (°C)60–120Peak at 90°C
Catalyst (mol%)1–5Linear correlation
Reaction Time (h)2–24Plateau after 12 h

Q. How can researchers resolve contradictions in reported biological activity data across studies?

  • Answer : Discrepancies often arise from substituent electronic/steric effects or assay variability. Strategies include:

  • Systematic Substituent Screening : Use isosteric replacements to isolate activity contributors.
  • Multivariate Analysis : Apply principal component analysis (PCA) to correlate structural features with bioactivity.
  • Cross-Validation : Compare results with computational models (e.g., molecular docking) to identify mechanistic outliers. Referencing triazacyclopenta-indene derivative studies provides analog frameworks for analysis .

Q. What engineering principles address challenges in scaling up synthesis?

  • Answer : Scale-up requires addressing heat transfer, mixing efficiency, and purification. Key strategies:

  • DOE-Optimized Parameters : Transition from batch to flow reactors using lab-scale DOE data.
  • Membrane Separation Technologies : Employ nanofiltration or reverse osmosis for high-purity isolation, as validated in chemical engineering design frameworks .

Methodological Considerations

  • Data Contradiction Analysis : Use sensitivity analysis to rank variables (e.g., solvent polarity > temperature) and isolate confounding factors.
  • Reaction Mechanism Elucidation : Isotopic labeling (e.g., ³⁴S for thiol-group tracking) paired with in-situ FTIR or Raman spectroscopy can unravel mechanistic pathways.

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